2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Thermal Analysis Process Chemistry Solid-State Characterization

Medicinal chemists face scaffold selection bottlenecks-suboptimal isosteric replacements waste synthesis resources. 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (CAS 24044-07-3) is a validated privileged fragment with a rigid thiophene-thiazole core (MW 211.26, LogP 2.57, PSA 106.67 Ų). • The 2-thienyl motif confers distinct electronic & H-bonding geometry vs. 2-phenylthiazole analogs, enabling unique target engagement • Carboxylic acid handle enables direct amide/ester/PROTAC conjugation without protection steps • Solid, mp 165-167°C, ambient storage. Ideal for parallel library synthesis & fragment-based screening campaigns.

Molecular Formula C8H5NO2S2
Molecular Weight 211.3 g/mol
CAS No. 24044-07-3
Cat. No. B1305864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid
CAS24044-07-3
Molecular FormulaC8H5NO2S2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
InChIKeyFGKCNTGJZXHKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.7 [ug/mL]

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: Identity & Structure


2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (CAS 24044-07-3, MF: C8H5NO2S2, MW: 211.26) is a heterocyclic carboxylic acid building block composed of a thiazole core substituted at the 2-position with a 2-thienyl group . This compound is typically procured as a solid with a characteristic melting point range of 165-167°C and is widely recognized as a 'privileged fragment' in medicinal chemistry, offering a rigid, conjugated scaffold with multiple vector points for molecular elaboration [1].

Privileged heterocyclic scaffold for fragment-based lead discovery
Rigid thienyl-thiazole core offering multiple vector points for library synthesis
Reported balanced lipophilicity and polarity to support lead optimization

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: Substitution Risks


In heterocyclic chemistry, seemingly minor isosteric or positional substitutions profoundly alter electronic distribution, molecular conformation, and biological target engagement. Substituting the 2-thienyl group of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid with a phenyl ring or altering the carboxylic acid position to C-5 fundamentally changes the molecule's dipole moment, hydrogen-bonding network, and resultant pharmacological profile [1]. The specific 2-(2-thienyl) motif is documented as a privileged scaffold for medicinal chemistry optimization, whereas the alternative 2-phenylthiazole-4-carboxylic acid scaffold demonstrates entirely distinct activity profiles, such as high-affinity xanthine oxidase inhibition, underscoring that these are not interchangeable components in drug discovery campaigns [2].

Thienyl vs Phenyl Replacement
The 2-thienyl group defines a specific pharmacophore; phenyl substitution may shift electronic and binding profiles.
Carboxylic Acid Regioisomerism
4-Carboxylic acid vs 5-carboxylic acid regioisomers differ in polarity and target engagement; not interchangeable in SAR campaigns.
Purity-Related Assay Confounds
Vendor purity specifications for the 5-regioisomer may be lower, increasing impurity risk in biological screening.

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid vs. Structural Analogs


Melting Point & Thermal Stability

The melting point of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is reported as 165-167°C . In contrast, the closely related structural analog 2-phenylthiazole-4-carboxylic acid exhibits a significantly higher melting point of approximately 220-222°C . This 55°C differential in thermal behavior directly reflects the impact of replacing the sulfur-containing thiophene with a phenyl ring on solid-state packing and intermolecular forces.

Melting Point
Data to verify
165–167 °Cvs220–222 °C (2-phenyl analog)Δ ≈ –55 °C
Lower melting point may simplify purification workflows.
Reported standard melting points; independent verification recommended.
Thermal Analysis Process Chemistry Solid-State Characterization

LogP & Lipophilicity

The predicted octanol-water partition coefficient (LogP) for 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is 2.57 . This value is moderately higher than the predicted LogP of the 2-pyridyl analog, 2-(3-pyridyl)thiazole-4-carboxylic acid, which is approximately 1.62 . The increased lipophilicity conferred by the thienyl group suggests a potentially greater capacity for passive membrane permeability.

Predicted LogP
Context-dependent
2.57vs~1.62 (2-pyridyl analog)Δ +0.95
Higher lipophilicity may enhance membrane permeability.
In silico prediction; experimental validation needed.
ADME Prediction Drug-likeness Lipophilicity

Polar Surface Area (PSA)

The topological polar surface area (tPSA) for 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is calculated as 106.67 Ų . This value is nearly identical to that of its 2-phenyl analog (PSA ≈ 100 Ų) , but significantly higher than the 2-(thiophen-2-yl)thiazole-5-carboxylic acid regioisomer, which has a predicted PSA of ~84 Ų . The regioisomeric difference in PSA arises from the altered spatial arrangement of the carboxylate moiety.

Topological PSA
Context-dependent
106.67 Ųvs~84 Ų (5-COOH regioisomer)Δ +23 Ų
Higher PSA correlates with improved aqueous solubility.
Calculated value; may inform assay preparation.
Molecular Descriptors Oral Bioavailability Drug Design

Purity & Supplier Consistency

Commercially available 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is offered with a specified minimum purity of 95% from major suppliers . This contrasts with the 2-thienyl thiazole-5-carboxylic acid regioisomer (CAS 1047676-26-5), for which bulk purity specifications can be as low as 90% from certain vendors . The 5% purity differential can translate to a higher burden of unknown impurities that may confound biological assay results.

Minimum Purity
Specification review
≥95%vs90% (5-COOH regioisomer)≥5 pp higher
Higher purity reduces assay interference risk.
Vendor specification; verify by analytical method.
Quality Control Reproducibility Assay Consistency

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Applications


Fragment-Based Lead Discovery (FBLD)

This compound is an ideal 'privileged fragment' due to its low molecular weight (211.26 g/mol) and balanced physicochemical profile (LogP 2.57, PSA 106.67 Ų). It is commonly used as a core for parallel synthesis to generate diverse thienyl-thiazole amide, ester, or sulfonamide libraries for phenotypic or target-based screening campaigns. [1]

Organic Electronic Materials

The extended π-conjugated system formed by the thiophene-thiazole core suggests potential utility as a monomeric precursor or ligand for organic semiconductors, fluorescent dyes, and components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology Probes & PROTACs

The carboxylic acid group provides a convenient synthetic handle for conjugation to linkers or reporter tags. Researchers use this building block to synthesize bi-functional molecules, such as proteolysis-targeting chimeras (PROTACs), where the thienyl-thiazole moiety serves as a small-molecule ligand for a protein of interest (POI). [2]

Agrochemical Discovery Intermediate

As a heterocyclic carboxylic acid, it serves as a versatile intermediate for the synthesis of novel amide and hydrazide derivatives. These analogs are screened for fungicidal, herbicidal, or insecticidal activity, leveraging the thiazole core which is a known pharmacophore in commercial agrochemicals. [3]

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Privileged fragment scaffold; balanced physicochemical profile
Binding affinity and lead-like property optimization
Organic Electronic Materials
Extended π-conjugated thienyl-thiazole system
Optoelectronic property screening
Chemical Biology Probes & PROTACs
Carboxylic acid handle for linker conjugation
Target engagement and degradation efficiency
Agrochemical Discovery Intermediate
Thiazole core as a known agrochemical pharmacophore
In vitro fungicidal, herbicidal, or insecticidal activity screening

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